molecular formula C15H20O3 B14583697 3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol CAS No. 61264-74-2

3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol

Cat. No.: B14583697
CAS No.: 61264-74-2
M. Wt: 248.32 g/mol
InChI Key: ZTOPYIKBPXFYCQ-UHFFFAOYSA-N
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Description

3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol is an organic compound with a complex structure that includes multiple methyl groups and a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxyl groups at the desired positions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen functionalities, leading to more saturated derivatives.

    Substitution: The methyl groups and hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5,5-Trimethyl-1-hexanol: A primary alcohol used in fragrances and as a solvent.

    2,3,4-Trimethylhexane: A branched alkane with similar structural features but different chemical properties.

Properties

CAS No.

61264-74-2

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

3,4,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[f][1]benzofuran-4,9-diol

InChI

InChI=1S/C15H20O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h7-8,13,16-17H,4-6H2,1-3H3

InChI Key

ZTOPYIKBPXFYCQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C(C3=C(C2O)OC=C3C)(C)O

Origin of Product

United States

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